molecular formula C13H15BrSi B8536625 (4-Bromonaphthalen-1-yl)trimethylsilane

(4-Bromonaphthalen-1-yl)trimethylsilane

Cat. No.: B8536625
M. Wt: 279.25 g/mol
InChI Key: CLGFGUHMWWZOPY-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to a naphthalene ring and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of (4-Bromonaphthalen-1-yl)trimethylsilane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.

    Bases: Such as sodium hydride, used to deprotonate and activate the compound for further reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

(4-Bromonaphthalen-1-yl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (4-Bromonaphthalen-1-yl)trimethylsilane exerts its effects is primarily through its reactivity in substitution and cross-coupling reactions. The trimethylsilane group acts as a protecting group, stabilizing the compound and facilitating selective reactions at the bromine site. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromobut-1-yn-1-yl)trimethylsilane: Another organosilicon compound with similar reactivity but different structural features.

    Allyltrimethylsilane: Known for its use in electrophilic substitution reactions, similar to (4-Bromonaphthalen-1-yl)trimethylsilane.

Uniqueness

This compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic characteristics.

Properties

Molecular Formula

C13H15BrSi

Molecular Weight

279.25 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl)-trimethylsilane

InChI

InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3

InChI Key

CLGFGUHMWWZOPY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 114.38 g (400 mmol) of 1,4-dibromonaphthalene and 1 l of THF (absolute) is cooled to −78° C. under protective gas, 160 ml (400 mmol) of n-butyllithium (2.5M in n-hexane) are subsequently slowly added at this temperature, and the mixture is stirred at −78° C. for a further 30 h. A mixture of 52.3 ml (400 mmol) of chlorotrimethylsilane in 200 ml of THF (absolute) is added to the solution obtained in this way, and the mixture is slowly warmed to room temperature. After addition of 150 ml of EtOH and subsequently 300 ml of water, the organic phase is separated off, dried over magnesium sulfate and evaporated. The oil obtained in this way is distilled at 115-135° C. and 1.7 mbar, giving 80 g (286 mmol) (corresponding to 88% of theory) of the product having a purity of greater than 99.0% according to HPLC.
Quantity
114.38 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
52.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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